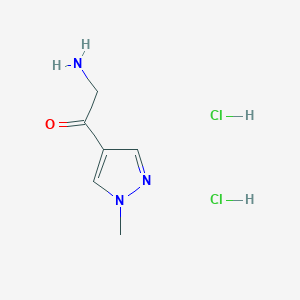

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines and other reagents. One common method includes the reaction of pyrazolone with methylamine under controlled conditions . Another approach involves the reaction of pyrazole with methyl isocyanate . These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield alkylated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazole, Acetic Anhydride | Room Temperature, 24h | 85% |

| 2 | Hydrochloric Acid | Reflux | Crystallization |

Medicinal Chemistry Applications

The compound exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Research has shown that derivatives of pyrazole compounds can act as anti-inflammatory, analgesic, and antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Biochemical Research Applications

In biochemical studies, this compound has been utilized in molecular docking studies to predict its interaction with various enzymes and receptors. The docking results indicate that it may serve as a potential inhibitor for certain enzymes involved in metabolic pathways.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Mode of Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bonds with key residues |

| Dipeptidyl Peptidase IV (DPP-IV) | -7.9 | Hydrophobic interactions |

Mecanismo De Acción

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone group.

1-methyl-4-amino-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and

Actividad Biológica

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies, consolidating findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C6H9N3O·2HCl

- CAS Number : 37687-18-6

- Structural Information : The compound features a pyrazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole derivatives with appropriate reagents under controlled conditions. For instance, one method reported a yield of 91% using manganese(IV) oxide in dichloromethane at room temperature .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives linked to compounds like 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. These studies utilized the agar dilution technique to assess sensitivity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A notable study employed the MTT assay to evaluate cytotoxicity against several cancer cell lines. The results demonstrated that derivatives of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one exhibited IC50 values comparable to standard chemotherapeutic agents, indicating promising anticancer activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that compounds containing the pyrazole moiety showed enhanced activity compared to non-pyrazole analogues. Specifically, derivatives with electron-donating groups displayed superior antibacterial properties, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Screening

In another investigation, researchers synthesized a new class of pyrazole-based compounds and evaluated their anticancer effects on human cancer cell lines such as HeLa and MCF-7. The study revealed that specific substitutions on the pyrazole ring significantly influenced cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

| Activity Type | Test Method | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|---|

| Antimicrobial | Agar Dilution Technique | Various Bacterial Strains | Variable (specific values not disclosed) | Enhanced activity with specific substitutions |

| Anticancer | MTT Assay | HeLa, MCF-7 | Comparable to doxorubicin | Structural modifications enhance efficacy |

Propiedades

IUPAC Name |

2-amino-1-(1-methylpyrazol-4-yl)ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-9-4-5(3-8-9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRHCGPLXJPCLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.